molecular formula C7H4FNO5 B11761695 3-Fluoro-2-hydroxy-5-nitrobenzoic acid

3-Fluoro-2-hydroxy-5-nitrobenzoic acid

Cat. No.: B11761695
M. Wt: 201.11 g/mol
InChI Key: ONBMXMGTCHUJCW-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with a fluorine atom at position 3, a hydroxyl group at position 2, and a nitro group at position 4. This unique substitution pattern creates a balance between electron-withdrawing (nitro and fluoro) and electron-donating (hydroxyl) groups, significantly influencing its physicochemical properties. The nitro group enhances acidity, while the hydroxyl group facilitates hydrogen bonding, impacting solubility and crystallinity . Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds suggest that its preparation likely involves nitration, halogenation, and hydroxylation steps .

Properties

Molecular Formula

C7H4FNO5

Molecular Weight

201.11 g/mol

IUPAC Name

3-fluoro-2-hydroxy-5-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

ONBMXMGTCHUJCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-fluorobenzoic acid, followed by hydroxylation. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The hydroxylation step can be carried out using a base such as sodium hydroxide.

Another method involves the direct fluorination of 2-hydroxy-5-nitrobenzoic acid using a fluorinating agent like Selectfluor. This reaction is usually performed in an organic solvent such as acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-Fluoro-2-carboxy-5-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Fluoro-2-carboxy-5-nitrobenzoic acid.

    Reduction: 3-Fluoro-2-hydroxy-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-2-hydroxy-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Antiviral Activity

Recent studies have demonstrated that derivatives of 3-fluoro-2-hydroxy-5-nitrobenzoic acid exhibit antiviral properties. For instance, modifications to the compound have shown enhanced activity against viruses such as SARS-CoV-2. The introduction of electron-withdrawing groups has been correlated with increased antiviral potency, indicating a structure-activity relationship that could guide future drug development efforts .

Synthesis of Anticancer Agents

The compound is also utilized in the synthesis of anticancer agents. Research indicates that derivatives of 3-fluoro-2-hydroxy-5-nitrobenzoic acid can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of 3-fluoro-2-hydroxy-5-nitrobenzoic acid have been explored in several studies. The compound exhibits moderate activity against various pathogens, including bacteria and fungi.

Bacterial Inhibition

In vitro studies have shown that 3-fluoro-2-hydroxy-5-nitrobenzoic acid demonstrates inhibitory effects on bacteria such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent, thus warranting further research into its mechanisms of action and efficacy compared to established antibiotics .

Fungal Activity

The compound has also been tested against fungal strains, revealing moderate antifungal activity. This suggests potential applications in treating fungal infections, particularly where resistance to conventional antifungal agents is a concern .

Chemical Synthesis Applications

3-Fluoro-2-hydroxy-5-nitrobenzoic acid is utilized as a precursor in various chemical syntheses due to its reactive functional groups.

Synthesis of Other Compounds

The compound can be employed as a building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives that may possess unique biological activities or improved pharmacological profiles .

Case Studies and Research Findings

Several case studies highlight the versatility and significance of 3-fluoro-2-hydroxy-5-nitrobenzoic acid in research:

Study Focus Findings
Study on Antiviral PropertiesEvaluated modifications for SARS-CoV-2 inhibitionEnhanced antiviral activity with electron-withdrawing groups
Anticancer Agent SynthesisInvestigated apoptosis induction in cancer cell linesSignificant apoptosis observed across multiple cell lines
Antimicrobial EfficacyTested against bacterial and fungal strainsModerate activity noted; MIC values suggest potential therapeutic use

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
3-Fluoro-2-hydroxy-5-nitrobenzoic acid 3-F, 2-OH, 5-NO₂ C₇H₄FNO₅ High acidity, potential antimicrobial intermediate
5-Fluoro-2-nitrobenzoic acid 5-F, 2-NO₂ C₇H₄FNO₄ Lower acidity (no OH), used in organic synthesis
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3-Cl, 2,4-F, 5-OH C₇H₃ClF₂O₃ Antimicrobial intermediate; Cl increases lipophilicity
3-Methoxy-2-nitrobenzoic acid 3-OCH₃, 2-NO₂ C₈H₇NO₅ Reduced acidity (OCH₃ vs. OH), crystallizes in ethanol
5-Fluoro-3-methoxy-2-nitrobenzoic acid 5-F, 3-OCH₃, 2-NO₂ C₈H₆FNO₅ Methoxy group lowers reactivity; used in drug intermediates
2-Fluoro-5-hydroxybenzoic acid 2-F, 5-OH C₇H₅FO₃ Lacks nitro group; higher solubility in polar solvents

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The nitro group at position 5 in the target compound enhances acidity (pKa ~1–2 estimated) compared to 2-Fluoro-5-hydroxybenzoic acid (pKa ~4–5 due to absence of NO₂) . Methoxy-substituted analogs (e.g., 3-Methoxy-2-nitrobenzoic acid) exhibit reduced acidity and reactivity due to the electron-donating OCH₃ group .
  • Steric and Hydrogen-Bonding Effects :

    • The hydroxyl group at position 2 enables hydrogen bonding, improving crystal packing (as inferred from crystallography tools like SHELX ). In contrast, chloro-substituted analogs (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid) exhibit stronger intermolecular halogen bonding .

Biological Activity

3-Fluoro-2-hydroxy-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The presence of functional groups such as the nitro and hydroxyl groups suggests that this compound may interact with various biological targets, influencing enzymatic pathways and cellular processes.

The biological activity of 3-fluoro-2-hydroxy-5-nitrobenzoic acid is likely mediated through its interaction with specific enzymes or receptors. The nitro group can facilitate electron transfer reactions, while the hydroxyl group may form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Biological Activity Overview

Research indicates that compounds similar to 3-fluoro-2-hydroxy-5-nitrobenzoic acid exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

Compound IC50 (µM) Target Enzyme Effect
3-Fluoro-2-hydroxy-5-nitrobenzoic acidTBDAChETBD
4-Amino-3-fluoro-2-nitrobenzoic acid9.96AChESignificant inhibition
7-Fluoro-substituted flavonols6.15BChEModerate inhibition

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study evaluating the inhibitory effects of various benzoic acid derivatives on AChE and BChE found that certain structural modifications significantly enhanced inhibitory potency. For instance, compounds with fluorine substitutions showed improved binding to the active sites of these enzymes, leading to lower IC50 values, indicating stronger inhibition .
  • Antitumor Activity : Another study explored the anti-tumor properties of metal complexes derived from benzoic acids, including derivatives of 3-fluoro-2-hydroxy-5-nitrobenzoic acid. The complexes demonstrated varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values for these complexes ranged from 8.82 µM to higher concentrations, suggesting potential for development as anticancer agents .
  • Pharmacokinetic Profiling : Research on similar compounds has provided insights into their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Compounds exhibiting low inhibitory promiscuity towards cytochrome P450 enzymes suggest a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-2-hydroxy-5-nitrobenzoic acid, and what key reaction conditions must be controlled?

  • Answer: Synthesis typically involves nitration of fluorinated benzoic acid precursors or halogen displacement via nucleophilic aromatic substitution (SNAr) . For example, introducing the nitro group at the 5-position requires precise control of nitration conditions (e.g., mixed acid ratios, temperature) to avoid over-nitration or isomer formation. The fluorine atom at position 3 acts as a directing group, but steric and electronic effects from the hydroxyl (-OH) and nitro (-NO₂) groups must be balanced. SNAr reactions often require activated aromatic rings (enhanced by electron-withdrawing nitro groups) and nucleophiles like hydroxide ions under controlled pH and temperature .

Q. What spectroscopic and crystallographic methods are most effective for characterizing 3-Fluoro-2-hydroxy-5-nitrobenzoic acid?

  • Answer:

  • X-ray crystallography (using programs like SHELX for refinement ) provides definitive structural confirmation, particularly for verifying substituent positions and hydrogen bonding.
  • ¹⁹F NMR identifies fluorine substitution patterns.
  • IR spectroscopy confirms carboxylic acid (-COOH) and hydroxyl (-OH) groups.
  • High-resolution mass spectrometry (HRMS) validates molecular formula.
    Multi-technique validation resolves ambiguities, such as nitro group orientation or hydrogen bonding discrepancies .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence reactivity in nucleophilic substitution reactions?

  • Answer: The nitro group at position 5 deactivates the aromatic ring via electron-withdrawing resonance, directing nucleophiles to specific positions. The fluorine at position 3 exerts ortho/para-directing effects but with reduced activation. In SNAr reactions, the nitro group stabilizes the Meisenheimer intermediate, while steric hindrance from the carboxylic acid may require elevated temperatures. Kinetic studies (e.g., varying nucleophile concentrations, isotopic labeling) can elucidate rate-determining steps .

Q. What strategies resolve contradictions between computational predictions and experimental data on hydrogen bonding networks?

  • Answer:

  • Perform variable-temperature crystallography to assess thermal motion.
  • Compare DFT-optimized structures with solid-state X-ray data (using ORTEP-3 for visualization ).
  • Conduct Hirshfeld surface analysis to quantify intermolecular interactions.
  • Validate with solid-state NMR to probe hydrogen bonding dynamics.
    Reassess computational parameters (e.g., basis sets, solvent models) to mimic crystalline environments .

Q. How to design regioselective functionalization targeting the hydroxyl group while preserving acid stability?

  • Answer:

  • Protect the carboxylic acid as a methyl ester (MeOH/H⁺) to prevent self-condensation.
  • Use silyl protecting groups (e.g., TBSCl) for the hydroxyl group during alkylation.
  • Employ mild conditions (e.g., Williamson ether synthesis with Ag₂O catalysis) to avoid nitro group reduction.
  • Monitor via TLC with UV visualization (nitro groups quench fluorescence).
    Deprotect with TBAF (silyl groups) followed by ester hydrolysis (NaOH/EtOH/H₂O) .

Methodological Considerations

  • Data Validation: Cross-reference crystallographic data (SHELX-refined structures ) with spectroscopic results to address positional isomerism or polymorphism.
  • Reaction Optimization: Use fractional factorial designs to optimize nitration conditions, minimizing byproducts like dinitro derivatives.
  • Computational Modeling: Employ density functional theory (DFT) to predict regioselectivity in substitution reactions, validated by kinetic isotope effect studies .

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